![molecular formula C20H18FN3O3 B2735709 N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 904523-95-1](/img/structure/B2735709.png)
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
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Description
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide, also known as DFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPM is a pyrazinone-based compound that exhibits anti-inflammatory and analgesic properties.
Scientific Research Applications
Antipsychotic Potential
A study explored the antipsychotic-like profile of a compound closely related to N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide. This compound exhibited antipsychotic-like behavior in animal tests but did not interact with dopamine receptors, suggesting a unique mechanism of action. It was metabolized into an active and toxic derivative, leading to further exploration of similar compounds with modified functionalities for potential antipsychotic applications (Wise et al., 1987).
Potential Pesticides
N-derivatives of related compounds have been studied for their potential as pesticides. A study presented X-ray powder diffraction characterization of these compounds, indicating their potential utility in pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Radioligand Imaging
A derivative of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide was studied for its binding to the translocator protein (TSPO) with high affinity, which is significant in neuroinflammation and Alzheimer's disease. This research aimed to develop a method for quantifying this binding in humans using PET imaging, indicating its potential in diagnosing and studying neurodegenerative diseases (Golla et al., 2015).
Analyzing Crystal Structures
Various studies have focused on determining the crystal structures of related acetamide derivatives. These investigations provide insights into the molecular conformations and hydrogen bonding in these compounds, which are critical for understanding their properties and potential applications in fields like pharmaceuticals and materials science (Narayana et al., 2016).
Nonlinear Optical Properties
Research has been conducted to understand the nonlinear optical properties of crystalline acetamides structures. These properties are crucial for applications in photonic devices such as optical switches and modulators. The study utilized a new approach involving supermolecules and interactive electrostatic systems to analyze these properties (Castro et al., 2017).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-13-3-8-17(14(2)11-13)22-18(25)12-23-9-10-24(20(27)19(23)26)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCWLNKWMVMSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
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